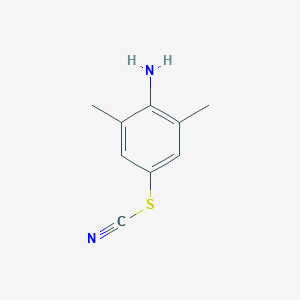

4-Amino-3,5-dimethylphenyl thiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

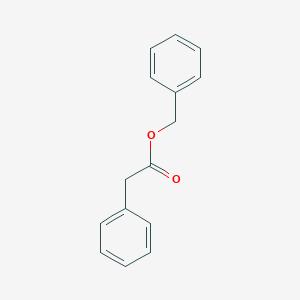

4-Amino-3,5-dimethylphenyl thiocyanate is a chemical compound involved in various synthetic and analytical chemistry applications. While specific studies directly addressing this compound were not found, insights can be drawn from related research on similar thiocyanate compounds and their synthesis, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions with thiocyanate sources. For example, donor–acceptor cyclopropanes reacting with ammonium thiocyanate under catalysis can yield thiophene derivatives, indicating a potential pathway for synthesizing compounds with thiocyanate groups (Jacob et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of thiocyanate compounds can be performed using techniques like X-ray diffraction, revealing insights into bond lengths, angles, and overall conformation. For example, studies on dimethyl 2,2'-bithiophene derivatives have shown the impact of substituents on ring planarity and conformation, which could be relevant for understanding the structural aspects of 4-Amino-3,5-dimethylphenyl thiocyanate (Pomerantz et al., 2002).

Chemical Reactions and Properties

The reactivity of thiocyanate compounds involves various chemical transformations, such as cycloadditions and functionalization reactions. The electrosynthesis approach for C–H functionalization, followed by C–S and C–N bond formation, demonstrates the versatility of thiocyanate compounds in synthesizing α,β-unsaturated carbonyl derivatives with amino and thiocyanato groups, providing a glimpse into the chemical behavior of 4-Amino-3,5-dimethylphenyl thiocyanate (Kang et al., 2016).

Physical Properties Analysis

The physical properties of thiocyanate compounds, such as melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. While specific data on 4-Amino-3,5-dimethylphenyl thiocyanate are not available, related research on thiophene derivatives and their solid-state structures offer insights into how substituents affect these properties (Ji, 2006).

Chemical Properties Analysis

The chemical properties of thiocyanate compounds, including reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and materials science. Studies on arylsubstituted halogen(thiocyanato)amides and their cyclization and antimicrobial properties highlight the potential for functional diversity and application of thiocyanate compounds in various domains (Baranovskyi et al., 2018).

Aplicaciones Científicas De Investigación

Organic Thiocyanates

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : Organic thiocyanates, including “4-Amino-3,5-dimethylphenyl thiocyanate”, are organic compounds containing the functional group RSCN. They are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .

- Detailed Description of the Methods of Application or Experimental Procedures : The most common synthesis route for organic thiocyanates is the reaction between alkyl halides and alkali thiocyanate in aqueous media .

- Thorough Summary of the Results or Outcomes Obtained : Organic thiocyanates have a wide range of applications in the synthesis of other organic compounds .

Synthesis of Triazines and Tetrazines

- Specific Scientific Field : Heterocyclic Chemistry .

- Comprehensive and Detailed Summary of the Application : Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules .

- Detailed Description of the Methods of Application or Experimental Procedures : The synthesis of triazines and tetrazines involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Thorough Summary of the Results or Outcomes Obtained : Triazines and tetrazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Synthesis of Decorated Six-Membered Heterocycles

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : “4-Amino-3,5-dimethylphenyl thiocyanate” could potentially be used in the synthesis of decorated six-membered heterocycles . These compounds are of interest due to their potential pharmacological activity .

- Detailed Description of the Methods of Application or Experimental Procedures : The specific synthetic route would depend on the exact heterocycle being synthesized .

- Thorough Summary of the Results or Outcomes Obtained : The outcomes would depend on the specific reaction conditions and the exact heterocycle being synthesized .

Synthesis of Other Organic Thiocyanates

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : “4-Amino-3,5-dimethylphenyl thiocyanate” could potentially be used as a starting material in the synthesis of other organic thiocyanates . These compounds are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .

- Detailed Description of the Methods of Application or Experimental Procedures : The most common synthesis route for organic thiocyanates is the reaction between alkyl halides and alkali thiocyanate in aqueous media .

- Thorough Summary of the Results or Outcomes Obtained : Organic thiocyanates have a wide range of applications in the synthesis of other organic compounds .

Propiedades

IUPAC Name |

(4-amino-3,5-dimethylphenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKTVTOQIRALCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367864 |

Source

|

| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dimethylphenyl thiocyanate | |

CAS RN |

14031-02-8 |

Source

|

| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)